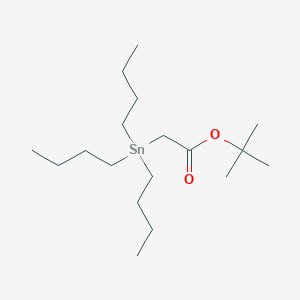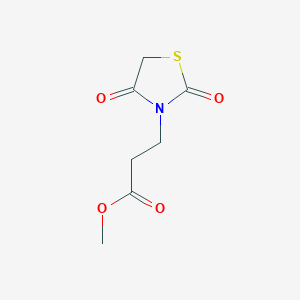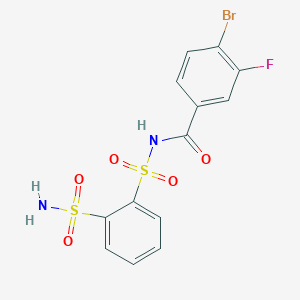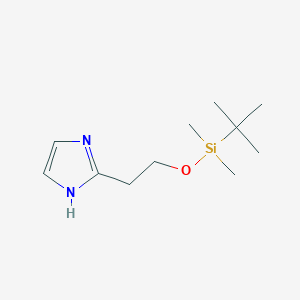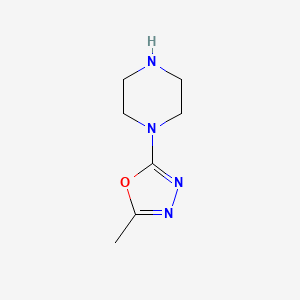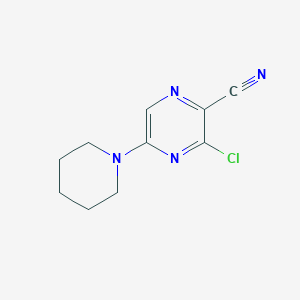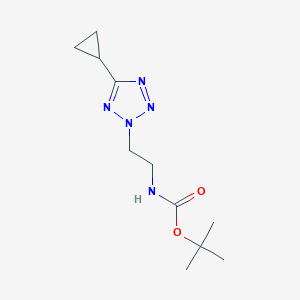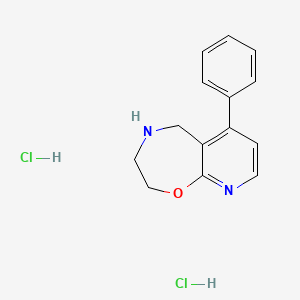
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O and a molecular weight of 299.19564 . This compound is known for its unique structure, which includes a benzocycloheptene ring system fused with an oxa- and diaza-heterocycle.
Métodos De Preparación
The synthesis of 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride typically involves the cyclization of Cbz-protected piperazinones followed by the removal of the protecting group through hydrogenation on Pd/C . The reaction conditions for this synthesis are carefully controlled to ensure the formation of the desired product.
Análisis De Reacciones Químicas
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Phenyl-5,6,7,8-tetrahydro-9-oxa-1,6-diaza-benzocycloheptene dihydrochloride can be compared with other similar compounds, such as:
- 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]decane : This compound has a different ring system and functional groups .
1-Naphthalenol, 5,6,7,8-tetrahydro-: This compound has a similar tetrahydro structure but differs in its functional groups and overall molecular structure.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxa- and diaza-heterocycles, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16Cl2N2O |
|---|---|
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
6-phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-2-4-11(5-3-1)12-6-7-16-14-13(12)10-15-8-9-17-14;;/h1-7,15H,8-10H2;2*1H |
Clave InChI |
JZNFGNAHZLKMJG-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NC=CC(=C2CN1)C3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


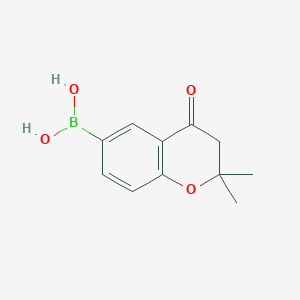
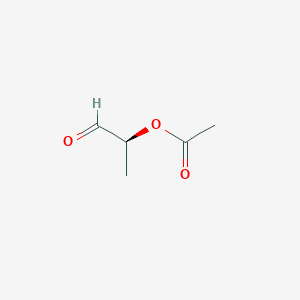
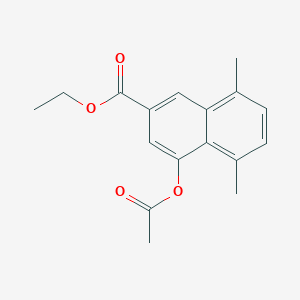
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
